molecular formula C10H12N2O B15135041 Phenyl(pyrazolidin-3-yl)methanone

Phenyl(pyrazolidin-3-yl)methanone

Cat. No.: B15135041
M. Wt: 176.21 g/mol
InChI Key: UDVOUTVGEJCADA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenyl(pyrazolidin-3-yl)methanone is a heterocyclic compound that features a pyrazolidine ring attached to a phenyl group via a methanone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Phenyl(pyrazolidin-3-yl)methanone typically involves the cyclization of appropriate precursors. One common method involves the reaction of phenylhydrazine with a suitable carbonyl compound under acidic conditions to form the pyrazolidine ring. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 40-60°C to ensure optimal yield .

Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can be optimized for higher yields and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Phenyl(pyrazolidin-3-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Phenyl(pyrazolidin-3-yl)methanone has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Phenyl(pyrazolidin-3-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

  • Phenyl(piperidin-3-yl)methanone
  • Phenyl(pyridin-3-yl)methanone
  • Phenyl(pyrrolidin-3-yl)methanone

Comparison: Phenyl(pyrazolidin-3-yl)methanone is unique due to its pyrazolidine ring, which imparts distinct chemical and biological properties compared to other similar compounds. For instance, the pyrazolidine ring can undergo different types of chemical reactions and may exhibit different biological activities compared to piperidine, pyridine, or pyrrolidine derivatives .

Properties

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

phenyl(pyrazolidin-3-yl)methanone

InChI

InChI=1S/C10H12N2O/c13-10(9-6-7-11-12-9)8-4-2-1-3-5-8/h1-5,9,11-12H,6-7H2

InChI Key

UDVOUTVGEJCADA-UHFFFAOYSA-N

Canonical SMILES

C1CNNC1C(=O)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.